molecular formula C7H7BBrClO2 B6302285 (4-Bromo-2-chloro-5-methylphenyl)boronic acid CAS No. 2225155-64-4

(4-Bromo-2-chloro-5-methylphenyl)boronic acid

Cat. No.: B6302285
CAS No.: 2225155-64-4
M. Wt: 249.30 g/mol
InChI Key: PSAITOKEUOCBBB-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of bromine, chlorine, and methyl groups on the phenyl ring makes this compound unique and useful in various chemical applications.

Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound transfers the formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making this compound a valuable building block in organic synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent can be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-chloro-5-methylbenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-chloro-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-2-chloro-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

  • (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid
  • (4-Bromo-2-chloro-5-fluorophenyl)boronic acid
  • (4-Bromo-2-chloro-5-nitrophenyl)boronic acid

Comparison: (4-Bromo-2-chloro-5-methylphenyl)boronic acid is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. Compared to its analogs with different substituents (e.g., methoxy, fluoro, nitro), the methyl group provides a balance between electronic and steric effects, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

(4-bromo-2-chloro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAITOKEUOCBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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